
Einecs 276-169-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 276-169-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Analyse Chemischer Reaktionen
Einecs 276-169-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound. The major products formed from these reactions vary based on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Einecs 276-169-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical syntheses. In biology and medicine, it may be used in the development of pharmaceuticals or as a tool for studying biological processes. In industry, the compound could be utilized in the production of materials, coatings, or other chemical products. The specific applications depend on the chemical properties and reactivity of the compound.
Wirkmechanismus
The mechanism of action of Einecs 276-169-1 involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the context in which the compound is used. For example, in a pharmaceutical context, it may interact with specific enzymes or receptors to exert its effects. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Einecs 276-169-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. The comparison can focus on aspects such as chemical stability, reactivity, and specific applications. Some similar compounds may include other entries in the EINECS inventory that share structural or functional similarities.
Conclusion
This compound is a significant compound with diverse applications in scientific research, industry, and potentially medicine Understanding its preparation methods, chemical reactions, and mechanism of action can provide valuable insights into its use and regulation
Eigenschaften
CAS-Nummer |
71889-57-1 |
|---|---|
Molekularformel |
C26H55NO5 |
Molekulargewicht |
461.7 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;icosanoic acid |
InChI |
InChI=1S/C20H40O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;8-4-1-7(2-5-9)3-6-10/h2-19H2,1H3,(H,21,22);8-10H,1-6H2 |
InChI-Schlüssel |
BIJVMBCLZYUTLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


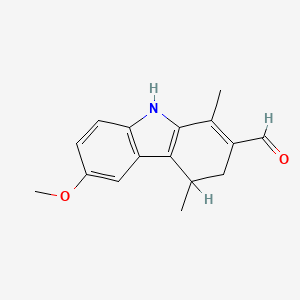
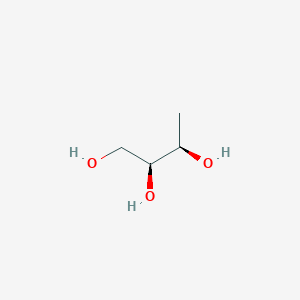
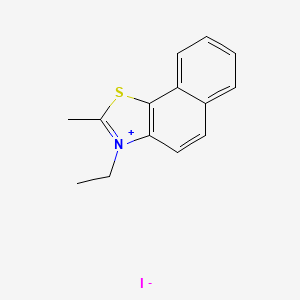
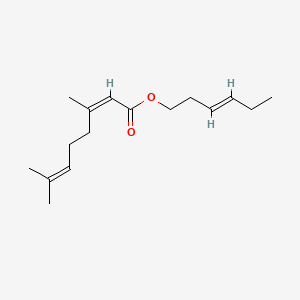

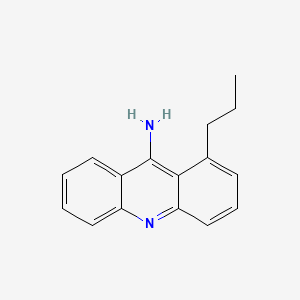
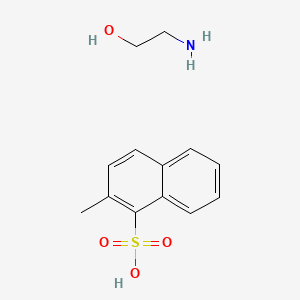
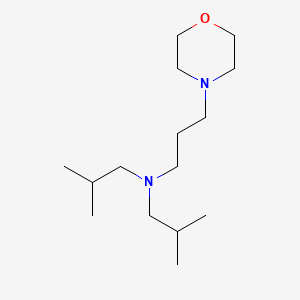
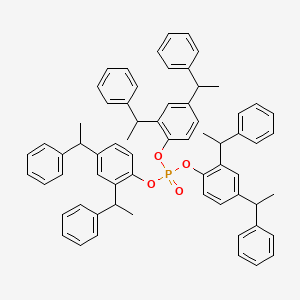
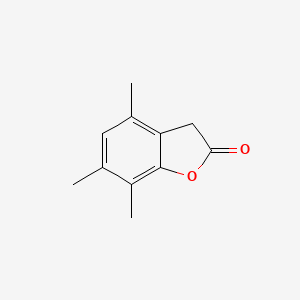
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
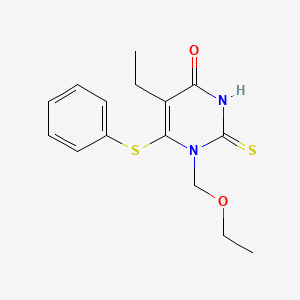
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
